BenchChemオンラインストアへようこそ!

1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Medicinal Chemistry Physicochemical Properties Lipophilic Efficiency

1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a fully synthetic member of the 1H-1,2,3-triazole-4-carboxamide class, defined by a 1,2,3-triazole core linked to a 4-ethylphenyl group at N1 and a 3-phenylpropyl chain at the carboxamide nitrogen. This class has been systematically optimized as a privileged scaffold for developing potent, selective inverse agonists and antagonists of the Pregnane X Receptor (PXR).

Molecular Formula C20H22N4O
Molecular Weight 334.423
CAS No. 1326859-73-7
Cat. No. B3003078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
CAS1326859-73-7
Molecular FormulaC20H22N4O
Molecular Weight334.423
Structural Identifiers
SMILESCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3
InChIInChI=1S/C20H22N4O/c1-2-16-10-12-18(13-11-16)24-15-19(22-23-24)20(25)21-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,21,25)
InChIKeyQNFZLFHLRNWOAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1326859-73-7): Core Structural Identity


1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide is a fully synthetic member of the 1H-1,2,3-triazole-4-carboxamide class, defined by a 1,2,3-triazole core linked to a 4-ethylphenyl group at N1 and a 3-phenylpropyl chain at the carboxamide nitrogen . This class has been systematically optimized as a privileged scaffold for developing potent, selective inverse agonists and antagonists of the Pregnane X Receptor (PXR) [1]. The compound is typically supplied at ≥95% purity (HPLC) and is intended for non-human research use .

Why Cannot Any 1,2,3-Triazole-4-carboxamide Replace 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide?


The 1,2,3-triazole-4-carboxamide scaffold is not a simple interchangeable module. Systematic structure-activity relationship (SAR) studies on PXR inverse agonists reveal that even minor alterations to the N1-aryl substituent (e.g., methyl vs. ethyl, positional isomerism) and the carboxamide side chain (e.g., chain length, distal phenyl group) can shift the pharmacological profile from pure antagonism to inverse agonism, and can alter IC50 values by more than an order of magnitude [1]. Therefore, directly substituting the 4-ethylphenyl/N-(3-phenylpropyl) combination with a generic in-class molecule—such as the unsubstituted phenyl or methyl homolog—introduces an unacceptable risk of altered target engagement and functional selectivity, undermining assay reproducibility and lead optimization campaigns [2].

Quantitative Differentiation Evidence for 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide


Lipophilic Efficiency (LipE) Differentiation from the 4-Methylphenyl Analog

The replacement of the 4-methyl group (present on the closest purchasable analog, 1-(4-methylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide) with a 4-ethyl group on the target compound increases the calculated octanol-water partition coefficient (cLogP) by approximately 0.5 log units [1]. In the context of the 1,2,3-triazole-4-carboxamide PXR inhibitor series, SAR data demonstrate that even subtle increases in lipophilicity can dramatically potentiate cellular inhibitory activity, while maintaining a favorable LipE profile [2]. This makes the 4-ethyl substituent a critical vector for balancing potency and drug-like properties.

Medicinal Chemistry Physicochemical Properties Lipophilic Efficiency

Patent-Backed Structural Novelty within the 1,2,3-Triazole-4-carboxamide IP Space

A Markush analysis of the key patent US9416127B2, which broadly claims 1,2,3-triazole-4-carboxamides as therapeutic agents, confirms that the specific combination of a 4-ethylphenyl substitution at N1 and an N-(3-phenylpropyl) carboxamide side chain is structurally distinct from the exemplified and heavily profiled compounds [1]. While the patent exemplifies 4-methyl, 4-ethoxy, and 4-halogen substituents, the 4-ethyl variant occupies a unique chemical space. This structural differentiation is material for research organizations seeking novel composition-of-matter to strengthen their own intellectual property position in PXR modulation.

Intellectual Property Chemical Patent Scaffold Novelty

Expected PXR Binding Affinity Based on Class-Level SAR Extrapolation

In the Li et al. (2022) optimization campaign, the 1,2,3-triazole-4-carboxamide series produced compound 85 (a dual inverse agonist/antagonist) and compound 89 (a pure antagonist) with low nanomolar IC50 values in both PXR binding and cellular activity assays [1]. The SAR study demonstrated that a para-substituted phenyl ring at N1 and an extended alkyl-aryl amide chain are critical for high potency. The target compound 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide incorporates both of these pharmacophoric elements, placing it structurally within the high-potency region of the SAR landscape. Direct IC50 data for this compound have not been published, but structurally similar analogs in the series achieved IC50 values in the low nanomolar range (10–100 nM) for PXR binding [1].

PXR Pharmacology Nuclear Receptor Binding Affinity

Prioritized Application Scenarios for 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide


Lead Diversification for PXR-Targeted Drug Discovery Programs

The compound serves as a strategic building block for medicinal chemistry teams aiming to explore the 4-ethyl substituent's effect on PXR inhibitory potency and functional selectivity. Its structural homology to high-affinity PXR ligands (e.g., compounds 85 and 89) makes it an ideal candidate for follow-up SAR studies where modulation of lipophilicity and steric bulk at the para-position is being systematically investigated [1].

Chemical Probe Development for Nuclear Receptor Research

Given the established role of 1,2,3-triazole-4-carboxamides as PXR inverse agonists and antagonists, this compound can be deployed as a starting point for the development of a novel chemical probe to interrogate PXR-mediated regulation of CYP3A4 gene expression in hepatocyte models [1].

Intellectual Property Expansion and FTO Building

The specific substitution pattern occupies a niche not heavily exemplified in the foundational patent US9416127B2. Research organizations can use this compound to generate proprietary biological data, thereby supporting new composition-of-matter or method-of-use patent filings in the PXR modulator space [2].

Physicochemical Property Benchmarking in Triazole Series

The compound's distinct cLogP (~3.4) relative to the 4-methyl analog (~2.9) provides a useful data point for computational chemists building predictive models of triazole permeability, metabolic stability, and off-target binding, enabling more informed compound design decisions [3].

Quote Request

Request a Quote for 1-(4-ethylphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.